molecular formula C12H6N4O4S B5607727 2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No. B5607727
M. Wt: 302.27 g/mol
InChI Key: JVPBNYUWBWBCKN-WEVVVXLNSA-N
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Description

Synthesis Analysis

The synthesis of derivatives within the 1,2,4-triazine and thiazolo[3,2-b]triazine families involves multi-step chemical reactions, showcasing the complexity and the chemists' ability to manipulate molecular structures for desired outcomes. For example, unexpected formation of 6-[benzofuran-3(2H)-ylidene]-3,3a,9,9a-tetrahydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine-2,7-dione derivatives from condensation reactions highlights the intricacies involved in synthesizing such complex molecules (Kravchenko et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through X-ray diffraction analysis, which provides detailed insights into the arrangement of atoms within the molecule. The structure of the aforementioned derivative was elucidated using this technique, underscoring the importance of structural analysis in understanding the properties and potential applications of these compounds (Kravchenko et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds is of interest, particularly in the context of their interactions and transformations. For instance, reactions with isatins have been shown to afford new derivatives, demonstrating the compounds' versatile reactivity and potential for generating a diverse array of molecules (Vasilevskii et al., 2010).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. These properties are directly influenced by the molecular structure and can affect the compound's suitability for different applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, define the scope of use and manipulation of these compounds in chemical syntheses and other applications. Studies on reactions, such as those with isatins, provide valuable data on the chemical behavior of these complex molecules (Vasilevskii et al., 2010).

Mechanism of Action

While the specific mechanism of action of “2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is not known, thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to exhibit various biological activities, such as anti-inflammatory potential .

Safety and Hazards

While specific safety and hazard information for “2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Thiazolo[3,2-b][1,2,4]triazole derivatives have been studied for their toxicity risk .

Future Directions

The study of thiazolo[3,2-b][1,2,4]triazole derivatives is a promising area of research, with potential applications in medicinal chemistry . Future studies may focus on modulating new drug candidates starting from these derivatives .

properties

IUPAC Name

(2E)-2-[(3-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O4S/c17-10-6-13-15-11(18)9(21-12(15)14-10)5-7-2-1-3-8(4-7)16(19)20/h1-6H/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPBNYUWBWBCKN-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N3C(=NC(=O)C=N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N3C(=NC(=O)C=N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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